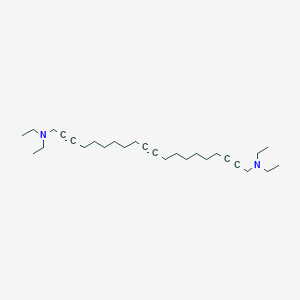![molecular formula C18H20Cl2O4 B5080157 1,2-Dichloro-3-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5080157.png)
1,2-Dichloro-3-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-3-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two chlorine atoms and three ethoxyphenoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-dichlorobenzene and 2-ethoxyphenol.
Etherification: The first step involves the etherification of 2-ethoxyphenol with ethylene oxide to form 2-(2-ethoxyphenoxy)ethanol.
Further Etherification: The intermediate product is then subjected to further etherification with additional ethylene oxide to form 2-[2-(2-ethoxyphenoxy)ethoxy]ethanol.
Final Etherification: The final step involves the etherification of the intermediate product with 1,2-dichlorobenzene to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-3-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the ethoxy groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with different functional groups.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include dechlorinated benzene derivatives or reduced ethoxy groups.
Applications De Recherche Scientifique
1,2-Dichloro-3-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-3-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dichloro-3-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene
- 1,2-Dichloro-3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene
- 1,2-Dichloro-3-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene
Uniqueness
1,2-Dichloro-3-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene is unique due to the specific arrangement of its ethoxyphenoxy groups and the presence of chlorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
1,2-dichloro-3-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O4/c1-2-22-15-7-3-4-8-16(15)23-12-10-21-11-13-24-17-9-5-6-14(19)18(17)20/h3-9H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPMPLJLABLHJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCOC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[2-(4-methoxyphenyl)ethyl]-N-(3-methoxypropyl)oxamide](/img/structure/B5080079.png)
![N-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5080089.png)
![4-[2-[2-(4-Methylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]morpholine;dihydrochloride](/img/structure/B5080094.png)
![1-[4-(2,6-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B5080095.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5080106.png)

![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5080116.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5080122.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-methyl-3-phenylpropanamide](/img/structure/B5080136.png)
![N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-5-chloro-2-methoxybenzamide](/img/structure/B5080147.png)
![4-benzyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5080165.png)
![1-[2-(4-Bromoanilino)cyclohex-1-en-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B5080168.png)
![7-(4-acetylphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5080173.png)

